
Isopropoxy(phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropoxy(phenyl)silane is a chemical compound with the molecular formula C9H14OSi. It is known for its use as a stoichiometric reductant in various chemical reactions, particularly in metal-catalyzed hydrofunctionalizations. This compound is valued for its ability to decrease catalyst loading, lower reaction temperatures, and allow for a wide range of functional group tolerance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropoxy(phenyl)silane can be synthesized through the reaction of phenylsilane with isopropanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the isopropoxy group on the silicon atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropoxy(phenyl)silane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reductant in metal-catalyzed hydrogenation reactions.
Hydrofunctionalization Reactions: It is used in the hydrofunctionalization of alkenes, where it serves as a hydride source.
Common Reagents and Conditions:
Metal Catalysts: Iron and manganese catalysts are commonly used in reactions involving this compound.
Aprotic, Nonalcoholic Conditions: These conditions are preferred to exclude alcohol solvents from the reactions.
Major Products Formed:
Hydrogenation of Olefins: The reduction of olefins to alkanes.
Branch-Selective Olefin Cross-Coupling Reactions: Formation of branched products from olefins.
Wissenschaftliche Forschungsanwendungen
Isopropoxy(phenyl)silane has a wide range of applications in scientific research, including:
Biology and Medicine: While specific applications in biology and medicine are less documented, its role as a reductant can be explored in biochemical research.
Wirkmechanismus
The mechanism of action of isopropoxy(phenyl)silane involves its role as a hydride donor in chemical reactions. The compound donates a hydride ion (H-) to the substrate, facilitating reduction reactions. This process is often catalyzed by metal catalysts, which enhance the efficiency and selectivity of the reactions .
Vergleich Mit ähnlichen Verbindungen
Phenylsilane: Another reductant used in similar reactions but less efficient compared to isopropoxy(phenyl)silane.
Triethylsilane: Used in reduction reactions but with different reactivity and selectivity profiles.
Uniqueness: this compound is unique due to its ability to exclude alcohol solvents from reactions, allowing for a broader range of functional group tolerance and more diverse solvent use. This makes it a more efficient and versatile reductant compared to similar compounds .
Eigenschaften
Molekularformel |
C9H12OSi |
|---|---|
Molekulargewicht |
164.28 g/mol |
InChI |
InChI=1S/C9H12OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
YPIQOCVXLTUEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


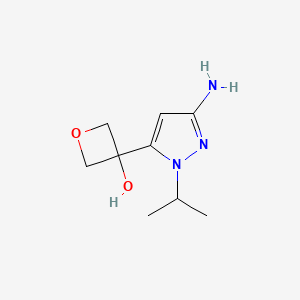
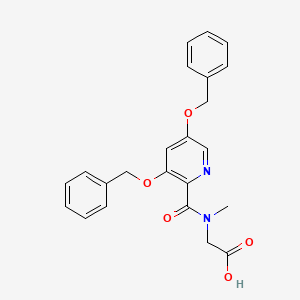
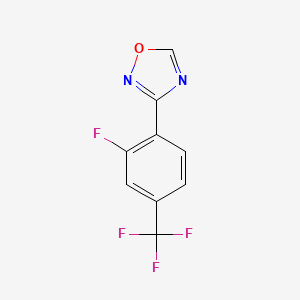
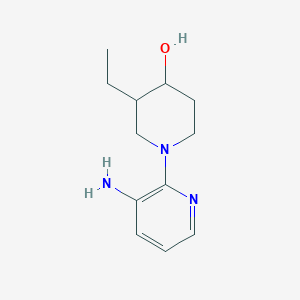
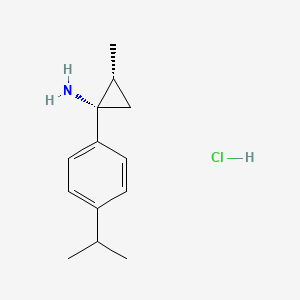
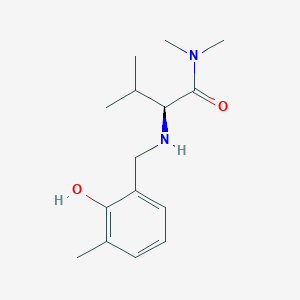
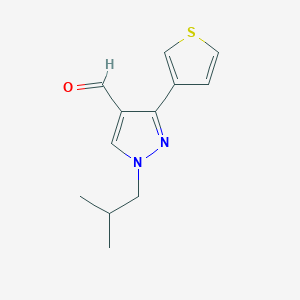
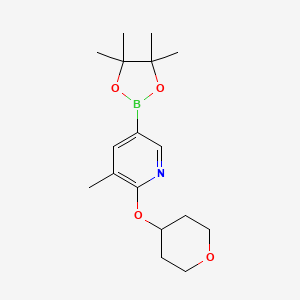
![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
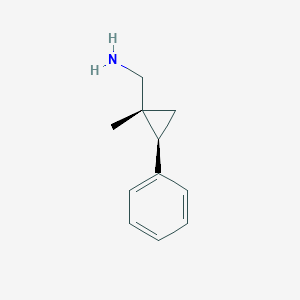
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
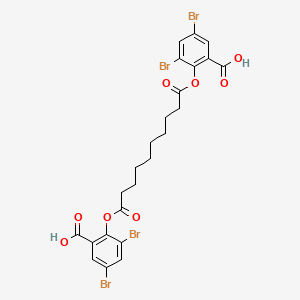
![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)
